![molecular formula C15H14ClFN2O3 B2540997 2-chloro-6-fluoro-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide CAS No. 1797187-94-0](/img/structure/B2540997.png)
2-chloro-6-fluoro-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide
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Description
2-chloro-6-fluoro-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential in various research applications.
Scientific Research Applications
Intramolecular Hydrogen Bonding Patterns
A study by Du et al. (2009) highlights the significance of intramolecular hydrogen bonding in benzamides, including compounds similar to the one , demonstrating their potential in the design of new molecular structures with specific chemical and physical properties. This research provides a foundation for understanding how modifications to benzamide compounds can influence their behavior and applications in scientific research (Du, Jiang, & Li, 2009).
Fluorinated Nucleosides
Maruyama et al. (1999) describe a method for introducing fluorine into nucleosides, a process relevant for the synthesis of antiviral and anticancer agents. This method could be applicable to the synthesis of related benzamide compounds, expanding their utility in drug development (Maruyama, Takamatsu, Kozai, Satoh, & Izawa, 1999).
HDAC Inhibition for Cancer Therapy
Mai et al. (2005) explore the role of (aryloxopropenyl)pyrrolyl hydroxamates, with structural similarities to the compound , as histone deacetylase (HDAC) inhibitors, highlighting their potential in cancer therapy. Such compounds, including benzamides with specific substituents, could be utilized in developing targeted therapies for various cancers (Mai, Massa, Pezzi, Simeoni, Rotili, Nebbioso, Scognamiglio, Altucci, Loidl, & Brosch, 2005).
Antibacterial and Antifungal Agents
Egawa et al. (1984) report on the synthesis and antibacterial activity of naphthyridine carboxylic acids and their analogues, emphasizing the potential of benzamide derivatives in developing new antimicrobial agents. This indicates the compound's relevance in research aimed at combating infectious diseases (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).
Biological Activity Spectrum
A study by Imramovský et al. (2011) on chloro-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides explores their biological activity, including antimicrobial effects and inhibition of photosynthetic electron transport. This research underscores the diverse applications of benzamide derivatives in biological studies and potential therapeutic uses (Imramovský, Pesko, Kráľová, Vejsová, Stolaříková, Vinšová, & Jampílek, 2011).
Stereoselective Synthesis in Drug Development
Lall et al. (2012) discuss the stereoselective synthesis of a key intermediate for PF-00951966, a fluoroquinolone antibiotic, highlighting the role of stereochemistry in the development of new pharmaceuticals. This points to the significance of the compound's structural aspects in synthesizing drugs with specific activities (Lall, Hoge, Tran, Kissel, Murphy, Taylor, Hutchings, Samas, Ellsworth, Curran, & Showalter, 2012).
properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3/c16-11-4-3-5-12(17)14(11)15(22)18-8-10(20)9-19-7-2-1-6-13(19)21/h1-7,10,20H,8-9H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQKXUUAYPBFCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(CNC(=O)C2=C(C=CC=C2Cl)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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